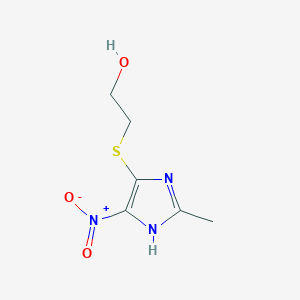
2-(2-Methyl-5-nitro-3H-imidazol-4-ylsulfanyl)-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-5-nitro-3H-imidazol-4-ylsulfanyl)-ethanol is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a nitro group, a methyl group, and a sulfanyl-ethanol moiety attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-5-nitro-3H-imidazol-4-ylsulfanyl)-ethanol typically involves the following steps:
Alkylation: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Thioether Formation: The sulfanyl-ethanol moiety is attached through a nucleophilic substitution reaction involving thiol and ethanol derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and alkylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or thiolates.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Imidazoles: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-(2-Methyl-5-nitro-3H-imidazol-4-ylsulfanyl)-ethanol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the nitro group, which is known to exhibit antibacterial properties.
Biological Studies: The compound is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-5-nitro-3H-imidazol-4-ylsulfanyl)-ethanol involves its interaction with biological targets such as enzymes and cellular membranes. The nitro group can undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can interact with DNA and proteins, thereby exerting antimicrobial effects. The sulfanyl-ethanol moiety may also contribute to the compound’s overall reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Metronidazole: Another nitroimidazole derivative with antimicrobial properties.
Tinidazole: Similar in structure and function to metronidazole, used as an antimicrobial agent.
Ornidazole: Another nitroimidazole with similar applications in treating infections.
Uniqueness: 2-(2-Methyl-5-nitro-3H-imidazol-4-ylsulfanyl)-ethanol is unique due to the presence of the sulfanyl-ethanol moiety, which may impart different chemical reactivity and biological interactions compared to other nitroimidazole derivatives. This structural difference can influence its solubility, stability, and overall efficacy in various applications.
Propriétés
Formule moléculaire |
C6H9N3O3S |
|---|---|
Poids moléculaire |
203.22 g/mol |
Nom IUPAC |
2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]ethanol |
InChI |
InChI=1S/C6H9N3O3S/c1-4-7-5(9(11)12)6(8-4)13-3-2-10/h10H,2-3H2,1H3,(H,7,8) |
Clé InChI |
RGEJMIIHSCQDDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(N1)[N+](=O)[O-])SCCO |
Solubilité |
>30.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-4,6-dimethylisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B11487606.png)

![3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11487643.png)
![6-cyclohexyl-1-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11487649.png)
![3-(2-chlorobenzyl)-7-(4-chlorophenyl)-3H-[1,2,4]triazolo[4,3-c][1,2,3]triazolo[4,5-e]pyrimidine](/img/structure/B11487656.png)
![N-[5-methyl-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B11487657.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B11487661.png)
![Methyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B11487665.png)
![1-(4-Fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11487668.png)
![Propanoic acid, 3,3,3-trifluoro-2-[[[(4-fluorophenyl)amino]carbonyl]amino]-2-(1-methylethoxy)-, ethyl ester](/img/structure/B11487672.png)
![2,2-dimethyl-N-{2-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11487680.png)
![N-(2-ethylphenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B11487682.png)
![N-[2-(2-chloroethoxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B11487683.png)
![N-cyclopentyl-2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11487691.png)
